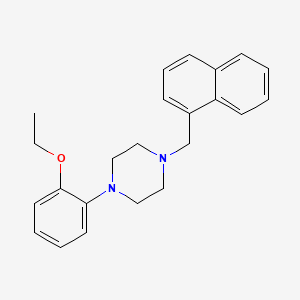![molecular formula C14H12N4O2S2 B5792455 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5792455.png)
4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has received significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting specific enzymes or proteins. For instance, in antimicrobial activity, it has been suggested that the compound inhibits the synthesis of bacterial cell walls by targeting the enzyme MurB. In anticancer activity, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole vary depending on the specific application. In antimicrobial activity, the compound has been shown to inhibit the growth of various bacterial and fungal strains. In anticancer activity, it has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In agriculture, it has been evaluated as a potential herbicide, fungicide, and insecticide with varying degrees of efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole in lab experiments include its broad range of potential applications, its relatively easy synthesis method, and its potential for optimization through structural modifications. However, the limitations include its potential toxicity, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For research on 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole include further optimization of the synthesis method to improve yield and purity, the development of more potent derivatives with improved efficacy and reduced toxicity, and the exploration of its potential applications in other fields such as material science and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action and to evaluate its potential for clinical use.
Méthodes De Synthèse
The synthesis of 4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole involves the reaction of 4-methyl-3-thiosemicarbazide with 4-nitrobenzyl chloride in the presence of sodium carbonate and acetonitrile. The resulting intermediate is then reacted with 2-thienyl isocyanate to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-methyl-3-[(4-nitrobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole has been extensively studied for its potential applications in medicine, agriculture, and material science. In medicine, it has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. In agriculture, it has been evaluated as a potential fungicide, herbicide, and insecticide. In material science, it has been investigated for its potential use in the development of sensors and electronic devices.
Propriétés
IUPAC Name |
4-methyl-3-[(4-nitrophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-17-13(12-3-2-8-21-12)15-16-14(17)22-9-10-4-6-11(7-5-10)18(19)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPGOIRFIDFGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2-methylphenyl)amino]thio}benzoate](/img/structure/B5792383.png)
![1-[4-(benzyloxy)benzyl]-4-methylpiperazine](/img/structure/B5792391.png)

![N-(3-acetylphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5792402.png)


![dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate](/img/structure/B5792430.png)

![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)

![methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate](/img/structure/B5792459.png)

![N-(2-furylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5792475.png)